molecular formula C14H12IN B3059159 N-Methylacridinium iodide CAS No. 948-43-6

N-Methylacridinium iodide

Cat. No.: B3059159
CAS No.: 948-43-6
M. Wt: 321.16 g/mol
InChI Key: BJHOZJGCQBGXHT-UHFFFAOYSA-M
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Description

N-Methylacridinium iodide is a quaternary ammonium compound with the molecular formula C14H12IN. It is known for its chemiluminescent properties and is used in various scientific applications. The compound is also referred to as 10-methylacridinium iodide .

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Methylacridinium iodide can be synthesized through the methylation of acridine. The reaction typically involves the use of methyl iodide as the methylating agent. The process is carried out in an organic solvent such as acetonitrile or ethanol, under reflux conditions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is then purified through recrystallization or other suitable purification techniques .

Chemical Reactions Analysis

Types of Reactions

N-Methylacridinium iodide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-Methylacridinium iodide has a wide range of applications in scientific research:

Mechanism of Action

N-Methylacridinium iodide exerts its effects primarily through its interaction with cholinesterases. It inhibits acetylcholinesterase by binding to the peripheral anionic site of the enzyme. This inhibition prevents the breakdown of acetylcholine, leading to increased levels of this neurotransmitter in the synaptic cleft. The compound also inhibits butyrylcholinesterase and can interact with muscarinic receptors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Methylacridinium iodide is unique due to its strong chemiluminescent properties, making it highly valuable in analytical and diagnostic applications. Its ability to inhibit cholinesterases also sets it apart from other similar compounds, providing potential therapeutic benefits .

Properties

IUPAC Name

10-methylacridin-10-ium;iodide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N.HI/c1-15-13-8-4-2-6-11(13)10-12-7-3-5-9-14(12)15;/h2-10H,1H3;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJHOZJGCQBGXHT-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1=C2C=CC=CC2=CC3=CC=CC=C31.[I-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12IN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70385957
Record name N-Methylacridinium iodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70385957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

321.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

948-43-6
Record name N-Methylacridinium iodide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=117172
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-Methylacridinium iodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70385957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-Methylacridinium iodide
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